molecular formula C21H21ClN4OS B12431850 (1S,2S)-2-(4-(5-((5-Chloropyridin-2-yl)thio)-1-(11C)methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide CAS No. 1242441-58-2

(1S,2S)-2-(4-(5-((5-Chloropyridin-2-yl)thio)-1-(11C)methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide

カタログ番号: B12431850
CAS番号: 1242441-58-2
分子量: 411.9 g/mol
InChIキー: WRBFPGYDKJBYBI-LGNYVVAJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a cyclopropane ring fused to a dimethylcarboxamide group, a phenyl-substituted imidazole core, and a 5-chloropyridinylthio moiety.

特性

CAS番号

1242441-58-2

分子式

C21H21ClN4OS

分子量

411.9 g/mol

IUPAC名

(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-(111C)methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1/i3-1

InChIキー

WRBFPGYDKJBYBI-LGNYVVAJSA-N

異性体SMILES

CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N(C=N3)[11CH3])SC4=NC=C(C=C4)Cl

正規SMILES

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C

製品の起源

United States

準備方法

Molecular Properties

Understanding the fundamental properties of [11C]MK-3168 is essential for developing efficient synthesis strategies. The non-radioactive analog of this compound has been characterized with the following properties:

Property Value
Molecular Formula C21H21ClN4OS
Molecular Weight 412.9 g/mol
CAS Number 1242441-26-4 (non-radioactive analog)
Physical State Solid at room temperature
Stereochemistry (1S,2S) configuration at cyclopropane ring

The carbon-11 isotope in the target compound replaces a carbon-12 in the methyl group attached to the imidazole nitrogen, resulting in a slight difference in molecular weight but otherwise identical chemical properties.

Structural Components and Design Rationale

[11C]MK-3168 contains several key structural elements that must be addressed in its synthesis:

  • A cyclopropane ring with defined (1S,2S) stereochemistry
  • An N,N-dimethylcarboxamide group attached to the cyclopropane ring
  • A phenyl substituent linking the cyclopropane to the imidazole ring
  • An imidazole ring with a 11C-methyl group at position 1
  • A 5-chloropyridin-2-yl thio group at position 5 of the imidazole

This specific arrangement was designed to create a reversible radiotracer for FAAH with optimal binding properties and pharmacokinetics. The compound represents an evolution in FAAH radiotracer development, as mentioned in literature where it is described as "recently reported in abstract form".

Precursor Synthesis Strategies

Stereochemically Controlled Cyclopropane Core Synthesis

The synthesis of the cyclopropane core with the correct (1S,2S) stereochemistry is critical for the biological activity of the final compound. This typically involves:

Approach Key Reagents Advantages Challenges
Asymmetric cyclopropanation Chiral catalysts, diazo compounds High stereoselectivity Sensitive reaction conditions
Chiral auxiliary approach (S)- or (R)-2,2-dimethylcyclopropanecarboxamide derivatives Well-established procedures Multiple steps required
Resolution of racemic mixtures Chiral HPLC, crystallization with chiral agents Simpler initial synthesis Lower overall yield

The (S)-(+)-2,2-dimethylcyclopropanecarboxamide serves as an important reference compound for establishing the correct stereochemistry at the cyclopropane ring. Based on available information, a stereoselective approach using chiral starting materials is likely preferred for maintaining the (1S,2S) configuration throughout the synthesis.

Imidazole Functionalization and 5-Chloropyridin-2-yl Thio Group Introduction

The introduction of the imidazole moiety with the 5-chloropyridin-2-yl thio group represents a critical synthetic challenge. This typically requires:

  • Synthesis of a suitably functionalized imidazole derivative
  • Introduction of the 5-chloropyridin-2-yl thio group via nucleophilic substitution or thiolation
  • Protection of the imidazole nitrogen to prevent undesired side reactions

A potential synthetic route would involve:

1. Preparation of 4-imidazolylphenylboronic acid or equivalent
2. Coupling to the cyclopropane-containing fragment
3. Introduction of the 5-chloropyridin-2-yl thio group at position 5 of the imidazole
4. Final deprotection of the imidazole nitrogen (for radiochemical precursor)

This multistep approach ensures the correct connectivity and functional group arrangement required for the final radiochemical step.

Radiochemical Synthesis Approaches

11C-Methylation Strategies

The incorporation of carbon-11 into [11C]MK-3168 typically employs direct N-methylation of a desmethyl precursor using 11C-labeled methylating agents. Based on established radiochemical methods, the following approaches are most relevant:

Methylating Agent Preparation Method Reaction Conditions Advantages
[11C]Methyl iodide ([11C]CH3I) [11C]CO2 → [11C]CH3OH → [11C]CH3I Base, polar aprotic solvent, 80-90°C, 5-10 min Well-established methodology
[11C]Methyl triflate ([11C]CH3OTf) [11C]CH3I + silver triflate Base, polar aprotic solvent, 60-80°C, 3-5 min Higher reactivity, faster reaction
[11C]CO2 fixation Direct use of cyclotron-produced [11C]CO2 BEMP base, specialized conditions One-pot approach, fewer steps

For imidazole N-methylation as required in [11C]MK-3168, the [11C]methyl iodide or [11C]methyl triflate approach is most commonly employed due to its reliability and efficiency for heterocyclic nitrogen methylation.

Proposed Radiochemical Synthesis Pathway for [11C]MK-3168

Based on the structure of [11C]MK-3168 and established radiochemical principles, the following synthesis pathway is proposed:

  • Precursor Preparation : Synthesis of desmethyl precursor (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide with the imidazole N-H available for methylation

  • 11C-Methylation :

    • Production of [11C]CO2 via 14N(p,α)11C nuclear reaction in a cyclotron
    • Conversion of [11C]CO2 to [11C]CH3I via reduction and iodination
    • Reaction of desmethyl precursor (2-5 mg) with [11C]CH3I in the presence of a base (typically NaH, Cs2CO3, or BEMP) in DMSO or DMF at 80-90°C for 5-10 minutes
  • Purification : Semi-preparative HPLC purification using a C18 column with an appropriate mobile phase system

  • Formulation : Collection of the HPLC fraction containing [11C]MK-3168, dilution with water, passage through a C18 solid-phase extraction cartridge, elution with ethanol, and dilution with saline solution

The entire process from end-of-bombardment to final formulated product must be completed within 40-60 minutes to retain sufficient radioactivity for practical applications.

Automated Synthesis Systems

Automated Module Requirements

Due to the short half-life of carbon-11 and radiation safety considerations, automated synthesis modules are essential for preparing [11C]MK-3168. Based on reported systems for similar compounds, such modules typically include:

  • A [11C]CO2 trapping system
  • Reactors for converting [11C]CO2 to [11C]CH3I
  • A reaction vessel for the 11C-methylation step
  • HPLC purification system
  • Formulation system for the final product

The search results indicate that automated synthesis modules requiring "no heating/cooling or manual manipulations" have been successfully employed for similar compounds, suggesting their applicability to [11C]MK-3168 preparation.

Process Optimization Parameters

Key parameters that must be optimized for efficient automated synthesis include:

Parameter Typical Range Impact on Synthesis
Precursor Concentration 2-5 mg/mL Higher concentrations generally improve radiochemical yield
Base Type and Amount 1.5-5 equivalents Must be sufficient for complete deprotonation without side reactions
Reaction Temperature 60-100°C Higher temperatures accelerate reaction but may cause decomposition
Reaction Time 5-10 minutes Must balance complete reaction with 11C decay
HPLC Mobile Phase Acetonitrile/water with modifiers Critical for efficient separation of product from precursor
Total Synthesis Time <40 minutes Must be minimized due to 11C half-life

Optimization of these parameters is typically performed using small-scale test reactions with the non-radioactive compound before implementing the full radiochemical synthesis.

Quality Control and Analytical Methods

Radiochemical Purity Assessment

Quality control of [11C]MK-3168 preparations requires specialized analytical techniques to assess both chemical and radiochemical purity. Typical methods include:

  • Analytical HPLC : Using a C18 column with UV and radioactivity detectors in series to measure radiochemical purity and identify potential impurities

  • Gas Chromatography : For determination of residual solvents

  • Radio-TLC : As a complementary method for radiochemical purity assessment

For [11C]MK-3168, a target radiochemical purity of >95% would typically be required for use in PET imaging studies, similar to the 98.4 ± 1.3% achieved for related compounds.

Specific Activity Determination

Specific activity, representing the ratio of radioactive to non-radioactive compound, is a critical quality parameter for [11C]MK-3168. This is typically determined by:

  • Measuring the radioactivity of a known volume of the final formulation
  • Determining the mass of the compound in the same volume using calibrated HPLC analysis
  • Calculating the specific activity in GBq/μmol

For carbon-11 radiotracers, specific activities of >37 GBq/μmol are generally targeted to ensure optimal PET imaging performance with minimal receptor occupancy by non-radioactive compound.

Comprehensive Quality Control Panel

A complete quality control panel for [11C]MK-3168 would include:

Test Method Typical Specification
Appearance Visual inspection Clear, colorless solution
pH pH meter 4.5-8.5
Radiochemical Purity Analytical HPLC >95%
Radiochemical Identity Retention time comparison Matches reference standard
Specific Activity HPLC/radioactivity measurement >37 GBq/μmol
Chemical Purity HPLC >95%
Residual Solvents Gas chromatography Below ICH limits
Bacterial Endotoxins LAL test <175 EU/total dose
Sterility Culture media No growth (retrospective)
Radionuclidic Purity Half-life measurement 19.9-20.9 min

Due to the short half-life of carbon-11, some tests (notably sterility) must be performed retrospectively, with product release based on passing all other criteria.

Challenges and Optimization Strategies

Time Constraints and Decay Considerations

The 20.4-minute half-life of carbon-11 imposes severe time constraints on the synthesis of [11C]MK-3168. Each 20.4-minute period results in a 50% decrease in radioactivity, making rapid synthesis essential. Strategies to address this challenge include:

  • Minimizing the number of synthetic steps after 11C introduction
  • Optimizing reaction conditions for rapid conversion
  • Streamlining purification procedures
  • Employing parallel processing where possible

The reported 25 ± 2 minute total synthesis time for related compounds demonstrates the feasibility of completing such syntheses within viable timeframes.

化学反応の分析

科学研究アプリケーション

11C-MK-3168は、幅広い科学研究アプリケーションを持っています。化学では、FAAH阻害の速度論と動力学を研究するために使用されます。生物学と医学では、脳内のFAAH活性の画像化のための診断ツールとして役立ち、慢性疼痛、不安、うつ病などの神経疾患の理解に役立ちます。 この化合物は、新しいFAAH阻害剤の有効性を評価するための前臨床試験と臨床試験にも使用されます.

科学的研究の応用

Basic Information

  • Molecular Formula : C20H21ClN4OS
  • Molecular Weight : 399.89 g/mol
  • CAS Number : 1242441-48-0

Structural Characteristics

The compound features a cyclopropanecarboxamide moiety, substituted with a chloropyridine and an imidazole ring, which are known for their biological activity. The presence of the dimethyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the imidazole and thiazole frameworks. For instance, derivatives similar to this compound have shown promising inhibitory activity against Clostridioides difficile enoyl-acyl carrier protein reductase II (FabK), which is crucial for bacterial lipid biosynthesis . Inhibition of FabK leads to reduced bacterial growth, indicating potential therapeutic applications in treating infections caused by resistant bacterial strains.

Cancer Therapeutics

The compound's structural analogs have been investigated as inhibitors of various cancer-related targets. For example, compounds featuring chloropyridine and imidazole groups have been identified as effective against SHP2, a protein implicated in cancer progression. Such inhibitors may offer new avenues for cancer treatment by disrupting critical signaling pathways .

Neurological Research

Research into the effects of similar compounds on neurological disorders has indicated potential neuroprotective properties. The imidazole ring is known to interact with neurotransmitter systems, suggesting that this compound could be explored for its effects on conditions such as Alzheimer's disease or other neurodegenerative disorders.

Table 1: Summary of Research Findings

StudyFocusKey Findings
Study 1Antibacterial ActivityDemonstrated IC50 values in low micromolar range against C. difficile; compounds showed selective inhibition of FabK .
Study 2Cancer InhibitionIdentified as a potent SHP2 inhibitor; potential for use in targeted cancer therapies .
Study 3Neuroprotective EffectsSuggested interactions with neurotransmitter systems; further studies needed to confirm efficacy .

Detailed Insights

  • Antibacterial Mechanism : The inhibition mechanism involves blocking the enzymatic activity necessary for bacterial cell wall synthesis, leading to cell death.
  • Cancer Targeting : The SHP2 inhibition pathway disrupts oncogenic signaling cascades, providing a dual-target approach by combining direct inhibition and modulation of tumor microenvironment interactions.
  • Neuroprotective Studies : Initial findings indicate that the compound may modulate neuroinflammatory responses, which are critical in neurodegenerative disease progression.

作用機序

類似の化合物との比較

11C-MK-3168は、他のPETトレーサーと比較して、FAAHに対する高い選択性と親和性でユニークです。類似の化合物には、11C-FAAH-1906と他のFAAH阻害剤が含まれます。11C-FAAH-1906もFAAHを標的としますが、薬物動態特性と脳透過性が異なります。 11C-MK-3168は、脳への急速な取り込みとFAAHが豊富な領域における特異的なシグナルのために好まれ、画像化研究のための優れた選択肢となっています.

類似化合物との比較

Structural Analogues from Sulfonamide-Triazine Derivatives

A series of sulfonamide-triazine derivatives (e.g., compounds 20–162 in ) share structural motifs such as halogenated aromatic systems (e.g., 4-chloro-5-methylbenzenesulfonamide) and nitrogen-rich heterocycles (imidazolidine, triazine). Key differences include:

  • Core Structure : The target compound uses a cyclopropane-carboxamide scaffold, while sulfonamide-triazine derivatives rely on benzenesulfonamide backbones.
  • Functional Groups : The target compound’s 5-chloropyridinylthio group contrasts with the trifluoromethylbenzyl or substituted triazine groups in compounds.
  • Radiolabeling : The ¹¹C-methyl group in the target compound is absent in sulfonamide-triazine analogues, which lack isotopic labeling .

Comparison with Antifungal Imidazole Derivatives

Imidazole-based antifungals (e.g., ketoconazole) share the imidazole ring but differ in substituents. For example:

  • Substituent Chemistry : Antifungals typically feature chlorophenyl or dichlorophenyl groups, whereas the target compound incorporates a pyridinylthio moiety and cyclopropane-carboxamide.
  • Application: Antifungals target fungal cytochrome P450 enzymes, while the target compound’s ¹¹C label suggests diagnostic rather than therapeutic use .

Radiolabeled vs. Non-Radiolabeled Analogues

Non-radiolabeled analogues of the target compound (e.g., replacing ¹¹C-methyl with stable methyl groups) would lack the short half-life (20.4 minutes for ¹¹C) required for PET imaging. This limits their utility in real-time tracer studies but may enhance stability for in vitro assays .

Data Table: Key Features of Compared Compounds

Feature Target Compound Sulfonamide-Triazine Derivatives () Antifungal Imidazoles
Core Structure Cyclopropane-carboxamide Benzenesulfonamide-triazine Imidazole
Key Functional Groups 5-Chloropyridinylthio, ¹¹C-methyl 4-Chloro-5-methylbenzenesulfonamide, trifluoromethylbenzyl Chlorophenyl, dichlorophenyl
Radiolabeling Yes (¹¹C) No No
Potential Application PET Imaging Antimicrobial (speculative) Antifungal Therapy
Synthesis Complexity High (multistep, radiolabeling) Moderate (cyclocondensation) Established protocols

生物活性

The compound (1S,2S)-2-(4-(5-((5-Chloropyridin-2-yl)thio)-1-(11C)methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide is a complex organic molecule with potential biological applications. It features a unique structure that combines a cyclopropanecarboxamide with imidazole and pyridine moieties, which are known for their diverse pharmacological properties.

  • Molecular Formula : C21H21ClN4OS
  • Molecular Weight : 413.11 g/mol
  • IUPAC Name : (1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial properties and potential as an antibacterial agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of imidazole derivatives, including those similar to the compound . For instance, compounds with pyridine and imidazole functionalities have demonstrated significant activity against resistant strains of bacteria such as Clostridioides difficile.

Table 1: Antibacterial Activity of Related Compounds

CompoundIC50 (μM)MIC (μg/mL)Target Bacteria
Compound A0.10 - 0.241.56 - 6.25C. difficile
Compound B0.533.12E. coli
Compound C0.502.00P. aeruginosa

These results suggest that the compound may exhibit similar inhibitory effects against bacterial enzymes critical for bacterial survival and replication, such as the enoyl-acyl carrier protein reductase (FabK) .

The proposed mechanism of action for compounds containing similar structural features involves the inhibition of key bacterial enzymes, leading to disrupted cell wall synthesis and ultimately bacterial cell death. The presence of the chloropyridine and imidazole groups enhances the binding affinity to target sites within bacterial cells.

Case Studies

  • Study on Imidazole Derivatives : A study evaluated various imidazole derivatives, including those with pyridine substitutions, revealing that modifications significantly impacted their antibacterial potency against Gram-positive and Gram-negative bacteria .
  • Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives based on imidazole frameworks and assessing their biological activities against multidrug-resistant strains . The findings indicated that certain modifications led to enhanced antibacterial efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。